Increased Lipophilicity (XLogP3) Due to Fluorine Substitution
The introduction of a fluorine atom at the 5-position of the phenol ring increases the compound's lipophilicity compared to its direct non-fluorinated analog. The computed XLogP3-AA value for the target compound is 3.3, which is higher than the value of 3.2 for 2-(1-Phenyl-1H-pyrazol-5-yl)phenol [REFS-1, REFS-2]. This change, while seemingly small, is significant in medicinal chemistry contexts where even slight modulations in lipophilicity can affect membrane permeability and target binding [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2-(1-Phenyl-1H-pyrazol-5-yl)phenol (non-fluorinated): 3.2 |
| Quantified Difference | +0.1 log unit |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [REFS-1, REFS-2] |
Why This Matters
This quantifiable increase in lipophilicity makes the 5-fluoro compound a more suitable candidate for applications requiring slightly enhanced membrane permeability or specific LogP targets in drug design.
- [1] PubChem. (2026). 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol. PubChem Compound Summary for CID 135445957. View Source
- [2] PubChem. (2026). 2-(1-Phenyl-1H-pyrazol-5-YL)phenol. PubChem Compound Summary for CID 4662125. View Source
- [3] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. Chembiochem : a European journal of chemical biology, 5(5), 637–643. View Source
